molecular formula C17H10N2O6 B11042759 Dimethyl 2,3-dicyano-1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,3-dicarboxylate

Dimethyl 2,3-dicyano-1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,3-dicarboxylate

Cat. No.: B11042759
M. Wt: 338.27 g/mol
InChI Key: RDIFWERQLKUORP-UHFFFAOYSA-N
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Description

Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano groups to amines or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1,3-Dithiole-2-thione-4,5-dicarboxylate: Another compound with a similar dicarboxylate structure but different functional groups.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: A compound with cyano groups and a quinone structure, used as an oxidizing agent.

Uniqueness

Dimethyl 2,3-dicyano-1’,3’-dioxo-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-2,3-dicarboxylate is unique due to its spiro structure and the combination of multiple functional groups

Properties

Molecular Formula

C17H10N2O6

Molecular Weight

338.27 g/mol

IUPAC Name

dimethyl 1,2-dicyano-1',3'-dioxospiro[cyclopropane-3,2'-indene]-1,2-dicarboxylate

InChI

InChI=1S/C17H10N2O6/c1-24-13(22)15(7-18)16(8-19,14(23)25-2)17(15)11(20)9-5-3-4-6-10(9)12(17)21/h3-6H,1-2H3

InChI Key

RDIFWERQLKUORP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C(C12C(=O)C3=CC=CC=C3C2=O)(C#N)C(=O)OC)C#N

Origin of Product

United States

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